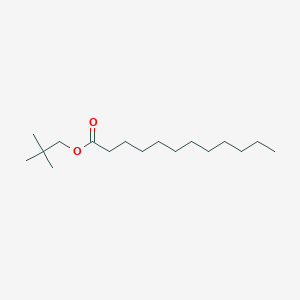

2,2-Dimethylpropyl dodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37811-73-7 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2,2-dimethylpropyl dodecanoate |

InChI |

InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-16(18)19-15-17(2,3)4/h5-15H2,1-4H3 |

InChI Key |

ILMONBHWYSXXIW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester undergoes hydrolysis to yield lauric acid (dodecanoic acid) and 2,2-dimethylpropanol. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent cleavage of the ester bond:

This reaction is reversible but driven to completion under excess water or heat .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms sodium laurate and neopentyl alcohol:

Zinc laurate (CAS 90366-58-8), a related metal soap, can be synthesized via analogous saponification using zinc bases .

Enzymatic Hydrolysis

Lipases and esterases catalyze the cleavage of the ester bond in biological systems. For example:

-

Pseudomonas aeruginosa metabolizes laurate esters via β-oxidation pathways, producing acetyl-CoA and reducing equivalents .

-

Enzymatic hydrolysis rates depend on steric effects; the neopentyl group may slightly hinder enzyme access compared to linear alcohols .

Transesterification

The ester reacts with alcohols in the presence of acid or base catalysts to form new esters. For example, with methanol:

Reactive distillation, as described for 2,2-dimethoxypropane synthesis , could optimize yield by removing volatile products.

Atmospheric Degradation

In air, this compound reacts with hydroxyl (OH) radicals and ozone. The SAPRC-07 mechanism predicts:

-

OH Radical Attack : Hydrogen abstraction from the alkyl chain, leading to peroxide formation and eventual fragmentation.

-

Ozonolysis : Limited due to the saturated structure, but minor oxidation products include ketones and aldehydes .

Thermal Stability

Under pyrolysis conditions (>200°C), the ester decomposes via:

-

β-Elimination : Producing lauric acid and 2-methylpropene.

-

Radical Pathways : Generating shorter-chain hydrocarbons and CO₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.